4-Methyl-morpholine-2,3-dione
Description
Contextualization of the Morpholine-2,3-dione (B3331894) Scaffold within Heterocyclic Chemistry
The morpholine-2,3-dione scaffold is a key structure within the broad field of heterocyclic chemistry. jchemrev.comjchemrev.com Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the development of pharmaceuticals and other biologically active molecules. jchemrev.comjchemrev.comresearchgate.net Morpholine (B109124) itself is a six-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. jchemrev.comjchemrev.comresearchgate.net This structure is a common motif in many approved drugs, where it can improve properties like solubility and the ability to cross the blood-brain barrier. acs.org
The morpholine-2,3-dione variant is characterized by the presence of two carbonyl groups at the 2 and 3 positions of the morpholine ring. nih.gov This dione (B5365651) functionality imparts distinct chemical reactivity to the scaffold, making it a valuable building block in organic synthesis. ontosight.airesearchgate.net The presence of both an amide and an ester (or a cyclic anhydride-like structure) within the ring system allows for a variety of chemical transformations. The scaffold's structure also allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of potential applications. jchemrev.comjchemrev.comresearchgate.net
The versatility of the morpholine and its derivatives, including the dione scaffold, has led to their description as "privileged scaffolds" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets, making them attractive starting points for drug discovery. jchemrev.comjchemrev.comresearchgate.net Research has explored morpholine derivatives for a wide array of biological activities. jchemrev.comresearchgate.net
Academic Significance of N-Alkyl-morpholine-2,3-diones in Organic Synthesis Research
N-alkyl-morpholine-2,3-diones, such as 4-Methyl-morpholine-2,3-dione, hold particular importance in the field of organic synthesis research. The "N-alkyl" designation indicates the attachment of an alkyl group, in this case, a methyl group, to the nitrogen atom of the morpholine-2,3-dione ring. researchgate.net This substitution is a key feature that influences the compound's properties and reactivity.
The synthesis of N-substituted morpholine-2,3-diones is an area of active investigation. sci-hub.se A common and conceptually straightforward method involves the reaction of an N-substituted amino alcohol with an oxalate (B1200264) derivative, such as diethyl oxalate. researchgate.netsci-hub.se For instance, the reaction of N-benzylethanolamine with diethyl oxalate can produce the corresponding N-benzyl-morpholine-2,3-dione. sci-hub.se
The academic interest in these compounds stems from their utility as intermediates in the synthesis of more complex molecules. sci-hub.se For example, N-substituted morpholine-2,3-diones can be reduced to form 2-hydroxymorpholin-3-ones, which are crucial components in the total synthesis of certain pharmaceutical agents. sci-hub.se The ability to introduce various N-alkyl groups allows chemists to fine-tune the properties of the resulting molecules, which is particularly important in drug development for optimizing factors like crystallinity and diastereoselectivity in subsequent reactions. sci-hub.se
Furthermore, the study of the reactivity of N-alkyl-morpholine-2,3-diones contributes to a deeper understanding of fundamental organic reaction mechanisms. researchgate.netresearchgate.net The interplay between the different functional groups within the molecule presents interesting challenges and opportunities for synthetic chemists, driving the development of new synthetic methodologies. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3 |
InChI Key |
UKUXKKFOPDVTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl Morpholine 2,3 Dione and Its Derivatives
Direct Synthesis Strategies for 4-Methyl-morpholine-2,3-dione
The direct construction of the this compound ring system can be achieved through several key methodologies, each offering distinct advantages in terms of starting materials and reaction conditions.
A prevalent and conceptually straightforward approach to this compound involves the cyclization of N-methylated amino alcohol precursors with oxalate (B1200264) derivatives. This method builds the morpholine-2,3-dione (B3331894) core by forming the ester and amide bonds in a sequential or concerted manner.
A common strategy employs the condensation of an N-methylated ethanolamine (B43304), specifically N-methylethanolamine, with an oxalate derivative like diethyl oxalate. sci-hub.se The reaction between N-methylethanolamine and diethyl oxalate in a suitable solvent such as ethanol (B145695) leads to the formation of this compound. This process is driven by the nucleophilic attack of the amino group on one of the ester functionalities of the oxalate, followed by an intramolecular transesterification by the hydroxyl group to close the ring.
The general applicability of this method is demonstrated by its use in the synthesis of a variety of N-substituted morpholine-2,3-diones. For instance, N-benzylethanolamine reacts with diethyl oxalate in ethanol to yield the corresponding N-benzyl morpholine-2,3-dione. sci-hub.se The required N-substituted ethanolamines can be readily prepared through methods such as the reduction of imines. sci-hub.se
The reaction conditions, particularly the solvent, can influence the outcome. Studies on the reaction of β-amino alcohols with dialkyl oxalates have shown that the choice of solvent, such as toluene (B28343) or ethanol, can affect the ratio of the cyclic morpholine-2,3-dione to the linear oxalamide byproduct. researchgate.netresearchgate.net For N-methylated β-amino alcohols, the formation of the morpholine-2,3-dione is often favored. researchgate.net
Palladium-catalyzed carbonylation reactions represent a powerful and atom-economical method for the synthesis of morpholine-2,3-diones from β-amino alcohols. researchgate.netoup.com This approach involves the catalytic intramolecular double carbonylation of a β-amino alcohol in the presence of a palladium catalyst, typically under a carbon monoxide atmosphere. researchgate.net
The reaction is believed to proceed through a mechanism involving the formation of a carbamoylpalladium(II) complex as a key intermediate. researchgate.net This intermediate is formed from the reaction of the palladium catalyst with the β-amino alcohol and carbon monoxide. Subsequent intramolecular nucleophilic attack of the hydroxyl group on a coordinated CO ligand, followed by reductive elimination, affords the morpholine-2,3-dione product. researchgate.net
A typical catalytic system for this transformation consists of a palladium source, such as [PdCl2(MeCN)2], and a co-catalyst like copper(I) iodide (CuI), under high pressure of carbon monoxide and oxygen. researchgate.net The reaction conditions can be tuned to selectively favor the formation of either the morpholine-2,3-dione or the corresponding oxazolidin-2-one, a single carbonylation product. researchgate.net This selectivity highlights the versatility of palladium catalysis in accessing different heterocyclic scaffolds from the same starting material.
The synthesis of the morpholine-2,3-dione ring can also be achieved through the condensation of a dicarbonyl compound with an amino alcohol. This approach is a variation of the cyclization strategy discussed in section 2.1.1, where the dicarbonyl component is typically an oxalate derivative.
The reaction of a β-amino alcohol with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, can lead to the formation of the corresponding morpholine-2,3-dione. sci-hub.seresearchgate.net The reaction mechanism involves the initial formation of an intermediate which then undergoes intramolecular cyclization to yield the final product. researchgate.net The efficiency of this ring-closing reaction can be influenced by the nature of the substituents on the amino alcohol and the reaction conditions employed. researchgate.net
For example, the reaction of various N-substituted β-amino alcohols with diethyl oxalate has been shown to produce a range of morpholine-2,3-diones. sci-hub.se This method provides a versatile entry point to this class of compounds, allowing for the incorporation of different substituents on the nitrogen atom of the morpholine (B109124) ring.
Synthesis of Analogs and Structurally Related Morpholine-2,3-diones
The core structure of this compound can be modified to generate a library of analogs with diverse substitution patterns. These modifications can be introduced either by starting with appropriately substituted building blocks or by derivatizing the pre-formed morpholine-2,3-dione ring.
The introduction of substituents at the C-5 and C-6 positions of the morpholine-2,3-dione ring is typically achieved by using substituted β-amino alcohols as starting materials in the cyclization reactions described in section 2.1.
For instance, the synthesis of 6-(9H-carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione was accomplished by reacting the corresponding substituted amino alcohol with an appropriate dicarbonyl precursor. asianpubs.org This demonstrates that complex functionalities can be incorporated at the C-6 position by starting with a suitably functionalized amino alcohol.
Similarly, the synthesis of various 5- and 6-substituted morpholine-2,3-diones has been reported through the condensation of substituted N-alkylethanolamines with diethyl oxalate. sci-hub.seresearchgate.net The substituents on the ethanolamine backbone are directly translated into the final morpholine-2,3-dione structure. This approach allows for the preparation of a wide array of analogs with varying steric and electronic properties at the C-5 and C-6 positions.
| Starting Amino Alcohol | Resulting Morpholine-2,3-dione | Reference |
| N-Methylethanolamine | This compound | sci-hub.se |
| N-Benzylethanolamine | 4-Benzyl-morpholine-2,3-dione | sci-hub.se |
| (1S,2R)-(+)-Ephedrine | (5R,6S)-4,5-Dimethyl-6-phenylmorpholine-2,3-dione | researchgate.net |
| (1S,2S)-(+)-Pseudoephedrine | (5R,6R)-4,5-Dimethyl-6-phenylmorpholine-2,3-dione | researchgate.net |
| 1-(9H-Carbazol-4-yloxy)-3-(methylamino)propan-2-ol | 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione | asianpubs.org |
Once the morpholine-2,3-dione scaffold is constructed, further derivatization can be achieved through functional group interconversions. This allows for the late-stage modification of the molecule to introduce additional diversity.
A key reaction of the morpholine-2,3-dione core is the selective reduction of the C-2 carbonyl group. The dione (B5365651) can be chemoselectively reduced at the ester position to afford a 2-hydroxymorpholin-3-one. sci-hub.se For example, the reduction of N-benzyl-morpholine-2,3-dione with a reducing agent like lithium tri-sec-butylborohydride yields the corresponding 2-hydroxymorpholin-3-one. sci-hub.se This transformation is significant as these hydroxylactams are important intermediates in the synthesis of more complex molecules. sci-hub.se
The reactivity of the morpholine-2,3-dione ring system also allows for reactions with nucleophiles. For example, Grignard reagents can react chemoselectively at the ester carbonyl (C-2) to give 2-substituted 2-hydroxymorpholin-3-ones. researchgate.net These products can then undergo further transformations, such as acid hydrolysis, to yield α-oxo carboxylic acids, demonstrating the utility of the morpholine-2,3-dione as a synthetic precursor. researchgate.net
Emerging and Sustainable Synthetic Approaches for Morpholine-Dione Systems
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing heterocyclic compounds, including morpholine-based systems. These approaches aim to reduce waste, use less hazardous reagents, and employ milder reaction conditions.
A notable development is the green synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate. chemrxiv.orgchemrxiv.org This redox-neutral protocol is praised for its simplicity, high yields, and use of inexpensive reagents. chemrxiv.orgchemrxiv.org The method relies on a clean SN2 reaction between a primary amine and ethylene sulfate, offering a significant environmental and safety improvement over traditional methods. chemrxiv.orgchemrxiv.org While broadly applied to morpholines, the principles of this selective monoalkylation are relevant to the sustainable construction of the core morpholine ring system.
Furthermore, alternative energy sources are being explored to drive these synthetic reactions more efficiently. Ultrasound-assisted synthesis has emerged as a green approach that can often lead to higher yields in shorter reaction times and under milder conditions, sometimes even in aqueous media. mdpi.com For example, certain multi-component reactions to form heterocyclic systems have shown significantly improved yields and reduced reaction times when conducted under ultrasonic irradiation compared to silent conditions. mdpi.com
The table below provides a comparative overview of traditional versus emerging sustainable approaches for the synthesis of morpholine-dione systems.
Table 2: Comparison of Synthetic Approaches for Morpholine-Dione Systems
| Approach | Key Features | Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| Traditional Cyclization | Condensation/cyclization reaction | N-substituted ethanolamines, Diethyl oxalate | Versatile, well-established | sci-hub.se |
| Palladium-Catalyzed Carbonylation | Catalytic double carbonylation | β-amino alcohols, Carbon monoxide | High selectivity, catalytic process | researchgate.net |
| Redox-Neutral Alkylation | SN2 reaction with ethylene sulfate | 1,2-amino alcohols, Ethylene sulfate | High yield, mild conditions, inexpensive reagents | chemrxiv.orgchemrxiv.org |
| Renewable Feedstock (for 2,5-diones) | Cyclization of amino acid derivatives | Amino acids, α-halogenated acyl halides | Bio-based, sustainable starting materials | acs.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | Varies | Faster reaction rates, higher yields, milder conditions | mdpi.com |
Reaction Mechanisms and Mechanistic Elucidation in 4 Methyl Morpholine 2,3 Dione Chemistry
Pathways of Cyclization Leading to the Morpholine-2,3-dione (B3331894) Ring
The formation of the morpholine-2,3-dione core, and specifically the 4-methyl derivative, is predominantly achieved through the cyclization of acyclic precursors. Several synthetic strategies have been developed, each following a distinct mechanistic path.
The most common method involves the condensation of an N-substituted β-amino alcohol with an oxalate (B1200264) derivative, such as dialkyl oxalate or ethyl chlorooxoacetate. sci-hub.seresearchgate.net For the synthesis of 4-methyl-morpholine-2,3-dione, the reaction would utilize N-methylethanolamine. The reaction with diethyl oxalate, for instance, proceeds via an initial N-acylation followed by an intramolecular O-acylation (transesterification) to close the ring, typically with the elimination of two molecules of ethanol (B145695). sci-hub.seresearchgate.net The sequence of these steps can be influenced by the reaction conditions.
A DFT study investigating the reaction between N-substituted β-amino alcohols and dialkyl oxalates has shown that the initial step is the intermolecular attack of the amino group on one of the ester carbonyls of the oxalate. researchgate.net This is followed by the elimination of an alcohol molecule to form an open-chain amido-ester intermediate. The final cyclization occurs through the intramolecular attack of the hydroxyl group on the remaining ester carbonyl. researchgate.net
Alternative and more specialized pathways to the morpholine (B109124) ring system include:
Palladium-Catalyzed Double Carbonylation: β-Amino alcohols can undergo catalytic intramolecular double carbonylation in the presence of palladium and copper catalysts under a carbon monoxide atmosphere. researchgate.net This process involves the sequential incorporation of two CO molecules to form the dione (B5365651) structure.
Annulation with Vinyl Sulfonium (B1226848) Salts: A novel one-step annulation reaction has been described for the synthesis of morpholines from β-amino alcohols and vinyl sulfonium salts. bris.ac.uk This pathway proceeds through a conjugate addition of the alcohol or amine, followed by the generation of an ylide and subsequent intramolecular ring-closure. bris.ac.uk While this has been demonstrated for saturated morpholines, the concept offers a potential alternative for accessing the core heterocyclic structure.
The choice of synthetic route often depends on the desired substitution pattern, stereochemical requirements, and tolerance for specific reaction conditions.
Investigation of Intermediates in Reaction Sequences
The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient intermediates. In the synthesis of morpholine-2,3-diones, several key intermediates have been proposed and, in some cases, isolated.
In the condensation of N-substituted ethanolamines with oxalate derivatives, open-chain amido-esters are crucial intermediates. sci-hub.seresearchgate.net For example, the reaction of a chiral amine with ethyl chlorooxoacetate has been shown to cleanly afford stable amido-ester intermediates. sci-hub.se These can be subsequently saponified to the corresponding amido acids. These amido acids or esters are the direct precursors to the cyclized dione. sci-hub.se
Mechanistic studies have detailed the conversion of an intermediate, designated as 4 , into either a linear oxalamide (2 ) or the cyclic morpholine-2,3-dione (3 ). researchgate.net This conversion highlights a critical branching point in the reaction pathway, where intermediate 4 (an N-acyl-amino-alcohol-ester) exists in equilibrium with the final products. researchgate.net
| Intermediate Type | Description | Role in Synthesis |
| Amido-Ester | Open-chain structure formed by initial N-acylation of the amino alcohol. | Direct precursor to cyclization. Can be isolated in some cases. sci-hub.se |
| Amido-Acid | Formed by saponification of the amido-ester intermediate. | Can be reduced to the amino alcohol or used in subsequent cyclization steps. sci-hub.se |
| Carbamoylpalladium(II) Complex | Organometallic intermediate isolated in palladium-catalyzed carbonylation reactions. | Confirms the mechanism of CO insertion in the catalytic cycle. researchgate.net |
In the palladium-catalyzed double carbonylation of β-amino alcohols, a carbamoylpalladium(II) complex has been successfully isolated. researchgate.net This provides direct evidence for the proposed catalytic cycle, confirming the mechanism involving oxidative addition, CO insertion, and reductive elimination steps that lead to the formation of the dione ring.
Kinetic and Thermodynamic Considerations in Morpholine-2,3-dione Synthesis
The outcome of morpholine-2,3-dione synthesis is significantly influenced by both kinetic and thermodynamic factors. The competition between the formation of the desired cyclic dione and linear oligo- or poly-amides is a key consideration.
A detailed Density Functional Theory (DFT) study on the reaction of β-amino alcohols with dialkyl oxalates concluded that the reaction is under thermodynamic control. researchgate.net The theoretical results indicate that an equilibrium exists between all species (reactants, intermediates, and products). The relative stability of the products, therefore, dictates the final composition of the reaction mixture. The study found that for N-substituted β-amino alcohols, the energy of the tetrasubstituted linear oxalamide is closer to the energy of the corresponding morpholine-2,3-dione, allowing for the formation of the cyclic product. researchgate.net In contrast, with primary β-amino alcohols, the resulting disubstituted oxalamides are significantly more stable, thus disfavoring cyclization. researchgate.net
The choice of solvent also plays a critical role, influencing reaction rates and equilibrium positions. In the reaction of N-methyl β-amino alcohols with diethyl oxalate, the use of ethanol as a solvent can favor the formation of the cyclic morpholine-2,3-dione, whereas toluene (B28343) may lead to a mixture of linear and cyclic products. researchgate.net
Table 1: Effect of Solvent on Product Distribution in the Synthesis of (5R,6R)-4,5-Dimethyl-6-phenylmorpholine-2,3-dione Data extracted from studies on related morpholine-2,3-dione syntheses. researchgate.net
| Solvent | Product Ratio (Linear Oxalamide : Cyclic Dione) | Predominant Product |
| Toluene | 9 : 1 | Linear Oxalamide |
| Ethanol | 1 : 1 | Mixture |
These findings underscore that reaction conditions must be carefully optimized to shift the equilibrium toward the desired cyclic product. Factors such as temperature, concentration (high dilution favors intramolecular cyclization), and the nature of the starting materials and solvent are all critical parameters. nih.gov
Proton Transfer Mechanisms in Catalyzed Reactions Involving Morpholine Derivatives
Proton transfer is a fundamental step in many organic reactions, including those involving the synthesis and modification of morpholine derivatives. While specific studies on proton transfer in this compound are limited, mechanisms can be inferred from studies on related heterocyclic systems and general chemical principles.
In many reactions occurring in protic solvents (like water or alcohols), proton transfer proceeds via a "proton shuttle" mechanism. masterorganicchemistry.com A solvent molecule acts as an intermediary, accepting a proton from one site of the substrate and delivering a proton to another site. This two-step process (deprotonation-protonation or vice-versa) is often more favorable than a direct intramolecular proton transfer, as it avoids high-energy, strained transition states. masterorganicchemistry.com
In catalyzed reactions, particularly those involving acid or base catalysis, proton transfer is a key mechanistic event. For instance, in the Knoevenagel condensation of a dione with an aldehyde, catalyzed by a base like morpholine, the catalyst facilitates the initial deprotonation of the active methylene (B1212753) group to form an enolate. plos.org
More complex proton transfer phenomena, such as Excited-State Intramolecular Proton Transfer (ESIPT), have been extensively studied in other nitrogen- and oxygen-containing heterocycles. acs.orgacs.org Upon photoexcitation, a proton can be rapidly transferred within the molecule, often from a hydroxyl group to a carbonyl oxygen or nitrogen atom. acs.org Studies on benzoxazole (B165842) derivatives show that this process can be incredibly fast (<150 fs) and can be coupled to other photophysical events like intramolecular charge transfer (ICT), where electron density shifts across the molecule. acs.orgrsc.org The solvent environment can also play a crucial role, sometimes assisting the proton transfer or inhibiting subsequent structural rearrangements. acs.orgrsc.org These advanced concepts provide a framework for understanding potential photochemical reactivity and deactivation pathways in morpholine-2,3-dione and related systems.
Computational Chemistry and Theoretical Studies on 4 Methyl Morpholine 2,3 Dione
Quantum Chemical Investigations of Molecular Structure and Conformation
No dedicated quantum chemical investigations detailing the precise molecular structure (bond lengths, bond angles, and dihedral angles) or the conformational energy landscape of 4-Methyl-morpholine-2,3-dione have been published. Such a study would typically involve optimizing the geometry of the molecule using methods like Hartree-Fock (HF) or post-Hartree-Fock methods to locate the global energy minimum and identify stable conformers, such as different chair or boat forms of the morpholine (B109124) ring.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
While Density Functional Theory (DFT) is a powerful tool for predicting reaction mechanisms, no specific applications of DFT to predict the reactivity or transition states for reactions involving this compound have been reported. Studies on other cyclic 1,2-diones have utilized DFT to explore base-catalyzed rearrangements, demonstrating the utility of this approach for understanding complex reaction pathways. beilstein-journals.orgbeilstein-journals.org Similar methodologies could be applied to understand the potential reactions of this compound, but this work has not yet been undertaken. A DFT study on a different morpholine-dione isomer, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, has been noted in a review, highlighting its use to study structure and stability, but the data is not transferable. researchgate.net
Analysis of Electronic Properties (e.g., HOMO-LUMO Orbitals)
An analysis of the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, is absent from the scientific literature. This type of analysis is crucial for understanding a molecule's electronic behavior, such as its susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. While DFT calculations on other novel N-alkylated dione (B5365651) derivatives have been performed to evaluate their electronic structures, this compound is not among them. researchgate.net
Predictive Modeling for Chemical Reactivity and Selectivity
There are no published predictive models for the chemical reactivity or selectivity of this compound. Such models would be derived from the computational data discussed in the preceding sections. By understanding the molecule's conformational energetics and electronic structure, predictions could be made about how it would react with various reagents and under different conditions. This predictive power is a cornerstone of modern computational chemistry in guiding synthetic efforts and understanding chemical phenomena.
Derivatization and Functionalization of the 4 Methyl Morpholine 2,3 Dione Scaffold
Modification at the C-5 and C-6 Ring Positions
Direct functionalization of the C-5 and C-6 positions on a pre-formed 4-methyl-morpholine-2,3-dione ring is often challenging. Therefore, modifications at these positions are typically achieved by constructing the heterocyclic ring from strategically substituted starting materials. The synthesis of C-functionalized morpholines can be accomplished using precursors like amino alcohols and amino acids, where the desired chirality and substituents are inherited from these enantiopure building blocks from the chiral pool. researchgate.net
One common synthetic route involves the reaction of α-amino acids with α-halogenated acyl halides to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes intramolecular cyclization. acs.orgresearchgate.net By selecting amino acids with desired side chains (which will become the substituent at the C-5 position) or using substituted α-halogenated acyl halides (to introduce substituents at the C-6 position), a diverse library of C-5 and C-6 modified morpholine-2,5-diones can be generated. acs.orgnih.gov A similar principle applies to the synthesis of the 2,3-dione scaffold. For instance, the reaction of diglycolic anhydride with various imines can produce polysubstituted 5-oxomorpholin-2-carboxylic acids, demonstrating a method to introduce diversity at the ring carbons. academie-sciences.fr Another strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols, which yields highly substituted chiral morpholines. banglajol.info
| Starting Material 1 | Starting Material 2 | Resulting Modification | Synthetic Strategy |
| Substituted α-Amino Acid | α-Halogenated Acyl Halide | Substituent at C-5 | Cyclization of N-(α-haloacyl)-α-amino acid |
| α-Amino Acid | Substituted α-Halogenated Acyl Halide | Substituent at C-6 | Cyclization of N-(α-haloacyl)-α-amino acid |
| N-allyl-β-amino alcohol | Bromine (Electrophile) | Substituents at C-2 and C-5 | Electrophile-induced cyclization |
| Diglycolic Anhydride | Substituted Imine | Substituents at C-3 and C-4 | Reaction of cyclic anhydrides with imines |
This table illustrates common strategies for introducing substituents at the C-5 and C-6 positions by building the morpholine (B109124) ring from functionalized precursors.
Introduction of Diverse Chemical Moieties at the N-4 Nitrogen Atom
The N-4 position of the this compound scaffold is a prime site for introducing chemical diversity. The process typically begins with the removal of the existing methyl group, a reaction known as N-dealkylation or N-demethylation. nih.gov This transformation converts the tertiary amine into a secondary amine, which serves as a versatile intermediate for subsequent functionalization.
Several methods exist for N-demethylation. The classical von Braun reaction utilizes cyanogen bromide (BrCN) to remove the methyl group, which is particularly effective for natural compounds like morphinan alkaloids after protecting sensitive functional groups. nih.gov Catalytic methods offer alternative routes; for example, palladium black in the presence of hydrochloric acid can catalyze the hydrolysis of tertiary amines. nih.gov The ease of C-N bond cleavage often follows the order of methine > methylene (B1212753) > methyl. nih.gov
Once the N-H moiety is exposed, a wide range of substituents can be introduced via standard N-functionalization reactions:
N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce new alkyl, aryl, or heterocyclic moieties.
N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivatives.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a variety of N-substituted derivatives.
The N-methylation of a parent morpholine ring using dimethyl carbonate (DMC), a green methylating reagent, has also been studied, indicating the feasibility of introducing the methyl group as a final step if the synthesis starts from an N-H precursor. asianpubs.org
| Reaction Type | Reagent(s) | Purpose | Key Feature |
| N-Demethylation | Cyanogen Bromide (BrCN) | Removal of the N-4 methyl group | von Braun Reaction; requires subsequent hydrolysis. nih.gov |
| N-Demethylation | Palladium Black / HCl | Removal of the N-4 methyl group | Catalytic hydrolysis. nih.gov |
| N-Alkylation | Alkyl Halides (R-X) | Introduction of new alkyl/aryl groups | Standard functionalization of the secondary amine. |
| N-Acylation | Acyl Chlorides (RCOCl) | Introduction of acyl groups | Forms an amide linkage at the N-4 position. |
| N-Methylation | Dimethyl Carbonate (DMC) | Addition of a methyl group | Green alternative to methyl halides. asianpubs.org |
This table summarizes key reactions for modifying the N-4 position of the morpholine-2,3-dione (B3331894) scaffold.
Functionalization at the Dione (B5365651) Carbonyl Centers (C-2, C-3)
The vicinal dione at the C-2 and C-3 positions represents a highly reactive center for functionalization. These two carbonyl groups, part of an amide (lactam) and an ester (lactone) linkage respectively, can undergo various transformations, most notably reduction. The choice of reducing agent determines the extent of the reduction. wikipedia.org
Powerful reducing agents like lithium aluminium hydride (LiAlH₄) can achieve the complete reduction of both carbonyl groups. wikipedia.org The ester and amide moieties are typically reduced to their corresponding primary and secondary alcohols, potentially yielding a substituted amino diol. Milder reducing agents, such as sodium borohydride (NaBH₄), may offer more selective reduction, preferentially targeting the more reactive carbonyl group under specific conditions. wikipedia.org
The exhaustive reduction of a carbonyl function directly to a methyl or methylene group is another possible transformation, generally requiring harsher conditions, such as those used in the Clemmensen or Wolff-Kishner reductions, or specialized reagents like triethylsilane in the presence of a strong Lewis acid. researchgate.netresearchgate.net Such transformations would fundamentally alter the scaffold from a dione to a substituted morpholine.
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Full Reduction | Lithium Aluminium Hydride (LiAlH₄) | Amino-diol | Reduces both ester and amide carbonyls to alcohols. wikipedia.org |
| Partial Reduction | Sodium Borohydride (NaBH₄) | Hydroxy-amide or Hydroxy-ester | Can offer selectivity depending on reaction conditions. |
| Deoxygenation | Triethylsilane (Et₃SiH) / B(C₆F₅)₃ | Substituted Morpholine | Exhaustive reduction of carbonyls to methylene groups. researchgate.netresearchgate.net |
This table outlines potential outcomes of functionalizing the dione carbonyl centers, primarily through reduction.
Stereoselective Derivatization Strategies
Controlling the stereochemistry during the synthesis and derivatization of the this compound scaffold is essential for applications in medicinal chemistry and asymmetric synthesis. Stereoselectivity can be achieved through several key strategies.
One of the most effective approaches is to utilize the chiral pool , constructing the morpholine ring from readily available, enantiomerically pure starting materials such as α-amino acids or β-amino alcohols. researchgate.net In this substrate-controlled approach, the inherent chirality of the starting material dictates the stereochemistry of the final heterocyclic product.
Another powerful method involves the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral N-acyl morpholinedione could be modified by attaching a chiral auxiliary to facilitate diastereoselective alkylation at the C-5 position. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Oxazinanones and oxazolidinones are well-known chiral auxiliaries that have been successfully employed in stereoselective enolate alkylations and aldol reactions. nih.gov
Diastereoselective reduction is also a key strategy. When a substituent is already present on the ring, creating a chiral center, the reduction of a newly introduced carbonyl group (e.g., at C-5) can be influenced by this existing stereocenter. wikipedia.org Bulky reducing agents may attack from the less sterically hindered face of the molecule, leading to a specific diastereomer. wikipedia.orgnih.gov
| Strategy | Description | Example |
| Chiral Pool Synthesis | Using enantiopure starting materials like L- or D-amino acids to build the chiral scaffold. | Synthesizing a C-5 substituted morpholinedione from L-leucine. nih.gov |
| Chiral Auxiliary | Temporarily attaching a chiral molecule to guide a stereoselective reaction. wikipedia.org | Using an oxazolidinone auxiliary to direct the alkylation of an N-acyl derivative. nih.gov |
| Diastereoselective Reduction | The existing stereochemistry of the molecule directs the approach of a reducing agent to a carbonyl group. wikipedia.org | Reduction of a C-5 ketone on a chiral morpholine ring using a sterically demanding hydride reagent. nih.gov |
This table presents key strategies for achieving stereocontrol in the synthesis and derivatization of the this compound scaffold.
Application As a Building Block in Complex Organic Synthesis
Utilization in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. While the direct participation of 4-methyl-morpholine-2,3-dione in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in current literature, its structural motifs suggest significant potential for such applications.
The reactivity of the morpholine-2,3-dione (B3331894) core, particularly the enolizable dicarbonyl system, could be exploited in novel MCRs. For instance, the active methylene (B1212753) group at the C-5 position could potentially participate as the acidic component in certain MCRs. Furthermore, the development of new MCRs specifically designed to leverage the unique reactivity of N-alkylated morpholine-2,3-diones could open new avenues for generating molecular diversity.
A tandem combination of azido-Ugi and Ugi reactions has been shown to unexpectedly yield 3,4-disubstituted morpholine-2,5-diones. researchgate.net This suggests that under specific conditions, the core morpholine-dione structure can be assembled through MCR pathways, hinting at the possibility of designing MCRs that utilize pre-formed this compound as a key component.
Table 1: Potential Multi-Component Reactions Involving Morpholine-2,3-dione Scaffolds
| MCR Type | Potential Role of this compound | Expected Product Class |
| Ugi-type Reaction | As a bifunctional component (e.g., after modification to introduce an amine or carboxylic acid) | Highly substituted peptide-like structures |
| Passerini-type Reaction | As a carbonyl component (utilizing the C-2 or C-3 ketone) | α-Acyloxy carboxamides with a morpholine-dione moiety |
| Novel MCRs | As a nucleophile or electrophile after activation | Diverse heterocyclic systems |
Scaffold for the Construction of Fused or Spirocyclic Systems
The rigid framework and multiple functionalization points of this compound make it an attractive scaffold for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems.
Fused Systems:
The dicarbonyl functionality of this compound is a prime site for the construction of fused heterocyclic rings. Condensation reactions with binucleophiles can lead to the formation of a variety of fused systems. For example, reaction with a 1,2-diamine could yield a pyrazine-fused morpholine (B109124), while reaction with a hydrazine derivative could lead to a pyridazine-fused system.
Domino reactions, which involve a cascade of intramolecular transformations, represent another powerful strategy. A derivative of this compound, appropriately substituted, could be designed to undergo an intramolecular cyclization to form a fused ring system. For instance, a side chain attached to the C-5 or C-6 position could be engineered to react with one of the carbonyl groups.
Spirocyclic Systems:
The construction of spirocyclic systems from this compound can be envisioned through several synthetic strategies. One approach involves the reaction of the dicarbonyl unit with a 1,3-binucleophile, which could lead to the formation of a spiro-heterocycle at the C-2 or C-3 position.
Table 2: Representative Strategies for Fused and Spirocyclic Systems from Morpholine-dione Scaffolds
| Reaction Type | Reagents | Resulting System |
| Condensation | 1,2-Phenylenediamine | Benzopyrazine-fused morpholine-dione |
| Knoevenagel Condensation followed by Michael Addition | Malononitrile, Aldehyde | Pyrano-fused morpholine-dione |
| Spiro-annulation | 1,3-Propanediol | Spiro-dioxane at C-2 or C-3 |
| Alkylation and Cyclization | 1,3-Dibromopropane on C-5 | Spiro-cyclopentane at C-5 |
Intermediate in the Synthesis of Advanced Organic Structures
The chemical versatility of this compound allows it to serve as a valuable intermediate in the synthesis of more elaborate organic molecules. The dicarbonyl group can be selectively reduced or can participate in a variety of nucleophilic addition reactions. The lactam moiety can be hydrolyzed or reduced.
The synthesis of 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione highlights its role as a stable intermediate that can be isolated and characterized before further transformations. uni-kiel.de In this synthesis, the morpholine-2,3-dione ring is formed by the reaction of a carbazolyloxy propanolamine derivative with oxalyl chloride, followed by cyclization. This demonstrates the robustness of the this compound core, allowing for the introduction of complex substituents.
Furthermore, the selective modification of one of the carbonyl groups, for instance, through protection or conversion to a different functional group, would provide a handle for subsequent, regioselective reactions, further expanding its utility as a synthetic intermediate.
Role in Peptidomimetic Design and Synthesis within Morpholine-Dione Architectures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The rigidified framework of the morpholine-dione scaffold makes it an excellent candidate for the design of peptidomimetics.
The this compound structure can be considered a constrained dipeptide analogue. The N-methylation, in particular, is a common strategy in peptidomimetic design to increase resistance to enzymatic degradation and to modulate conformation. nih.gov The incorporation of the this compound unit into a peptide sequence could enforce specific turn structures, which are often crucial for biological activity.
While direct examples of peptidomimetics derived from this compound are scarce in the literature, the broader class of morpholine-diones has been explored in this context. The synthesis of these scaffolds often starts from amino acids, and their incorporation into peptide chains can be achieved using standard peptide coupling techniques. The resulting peptidomimetics can be screened for a variety of biological activities.
Table 3: Potential Peptidomimetic Applications of this compound
| Application | Structural Feature Mimicked | Potential Advantage |
| β-Turn Mimetic | The constrained cyclic structure can mimic a β-turn conformation. | Increased receptor binding affinity and specificity. |
| Constrained Dipeptide | The morpholine-dione core serves as a rigid isostere for a dipeptide unit. | Enhanced proteolytic stability. |
| Scaffold for Side-Chain Display | The substituents at C-5 and C-6 can mimic amino acid side chains. | Precise spatial orientation of pharmacophoric groups. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental or theoretical NMR data for 4-Methyl-morpholine-2,3-dione, including ¹H and ¹³C chemical shifts, coupling constants, or correlation spectra (e.g., COSY, HSQC, HMBC), could be found in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption bands for the functional groups present in this compound are not available. Such data would be crucial for identifying the characteristic carbonyl (C=O) stretches of the dione (B5365651) functionality and other vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
There is no available mass spectrometry data, which would provide the molecular weight and fragmentation pattern of this compound. This information is essential for confirming the molecular formula and elucidating the compound's structure.
Single Crystal X-ray Diffraction for Absolute Structure Determination
A search for crystallographic data yielded no results. Single crystal X-ray diffraction studies would be necessary to determine the precise three-dimensional arrangement of atoms and the absolute stereochemistry of the molecule.
Chromatographic and Other Separation Techniques in Purification and Analysis
No published methods detailing the purification or analytical separation of this compound using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) were identified.
Structure Reactivity and Structure Activity Relationship Sar Studies of Morpholine Dione Systems
Investigating the Influence of Substituents on Chemical Reactivity
The reactivity of the morpholine-2,3-dione (B3331894) ring is intrinsically linked to the electronic and steric nature of the substituents attached to it. The nitrogen atom at the 4-position is a key site for modification, and its substitution, for instance with a methyl group to form 4-Methyl-morpholine-2,3-dione, can significantly alter the chemical properties of the entire molecule.
The introduction of an N-methyl group has two primary effects:
Electronic Effect: The methyl group is an electron-donating group. This property increases the electron density on the nitrogen atom, which in turn can influence the reactivity of the adjacent carbonyl groups. This increased electron density can make the nitrogen atom more nucleophilic, though this effect is modulated by the presence of the two adjacent electron-withdrawing carbonyl groups. In a related system, N-methylsuccinimide, density functional theory (DFT) calculations have shown that the electron-donating nature of the N-methyl group lowers the activation energy for enolization compared to the unsubstituted succinimide. This suggests that the N-methyl group in this compound could similarly influence reactions involving the α-protons, if any were present, or the carbonyl groups themselves.
Steric Effect: The methyl group introduces steric bulk around the nitrogen atom. This can hinder the approach of reactants to the nitrogen and the adjacent carbonyl groups. The extent of this steric hindrance depends on the size of the approaching reagent and the conformation of the morpholine-dione ring. In studies of N-alkyl arylsulphonamides, the size of the N-alkyl group was found to play a crucial role in directing the outcome of base-induced rearrangements, with larger alkyl groups preventing cyclization due to steric hindrance. nih.gov
To systematically investigate these influences, a series of analogues could be synthesized with varying substituents at the 4-position. The following table illustrates a hypothetical series of compounds and the expected qualitative impact of the substituent on the electronic and steric properties of the morpholine-2,3-dione ring.
| Substituent (R) at N-4 | Electronic Effect | Steric Hindrance | Expected Impact on Carbonyl Electrophilicity |
| H | Neutral | Minimal | Baseline |
| CH₃ | Electron-donating | Low | Slightly Decreased |
| CH₂CH₃ | Electron-donating | Moderate | Slightly Decreased |
| C(CH₃)₃ | Electron-donating | High | Slightly Decreased |
| CH₂Ph | Weakly Electron-withdrawing (inductive), but can have resonance effects | Moderate | Slightly Increased (inductive) |
| C₆H₅ | Electron-withdrawing (inductive) | Moderate | Increased (inductive) |
This table is illustrative and based on general principles of organic chemistry, as direct experimental data for this compound is limited.
Principles of Molecular Design for Targeted Chemical Behavior
The design of morpholine-dione derivatives with specific chemical behaviors is guided by a deep understanding of structure-reactivity relationships. By strategically modifying the scaffold, it is possible to fine-tune properties such as reaction rates, selectivity, and the propensity to undergo specific chemical transformations.
One key principle is the modulation of the electrophilicity of the carbonyl groups. For applications where the morpholine-dione is intended to act as an electrophile, for instance, in reactions with biological nucleophiles, enhancing the electrophilicity of the carbonyl carbons is desirable. This can be achieved by introducing electron-withdrawing groups at the 4-position. Conversely, to decrease reactivity towards nucleophiles, electron-donating groups can be installed.
Another important aspect of molecular design is the control of stereochemistry. For morpholine-diones with chiral centers, the spatial arrangement of substituents can have a profound impact on their interaction with other chiral molecules, such as enzymes or receptors. The synthesis of enantiomerically pure morpholine (B109124) derivatives is therefore a critical aspect of designing molecules with targeted biological activities.
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov This versatility stems from its favorable physicochemical properties and the ability to project substituents in well-defined spatial orientations. When designing new bioactive molecules based on the this compound scaffold, the following principles are often considered:
Introduction of Functional Groups for Specific Interactions: Appending functional groups that can participate in hydrogen bonding, ionic interactions, or hydrophobic interactions can lead to enhanced binding affinity and selectivity for a biological target.
Conformational Restriction: Introducing bulky substituents or incorporating the morpholine-dione ring into a more rigid polycyclic system can lock the molecule into a specific conformation. This can be advantageous if that conformation is the one required for binding to a biological target, as it reduces the entropic penalty of binding.
Computational Approaches to Understand Reactivity and Design Modified Scaffolds
Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like this compound at an electronic level. These methods can be used to predict various properties and guide the design of new derivatives with desired characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For this compound, DFT calculations can be employed to:
Determine Molecular Geometry and Conformation: The preferred three-dimensional structure of the molecule can be calculated, providing insights into the spatial arrangement of atoms and the accessibility of different reactive sites.
Calculate Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's nucleophilic and electrophilic character, respectively. The energy of the LUMO, for instance, can be correlated with the electrophilicity of the carbonyl carbons.
Map the Electrostatic Potential (ESP): The ESP map illustrates the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict where the molecule is most likely to be attacked by nucleophiles or electrophiles.
Model Reaction Mechanisms: The transition states and intermediates of potential reactions can be calculated, providing insights into the reaction pathways and activation energies. This allows for a theoretical assessment of the feasibility and kinetics of different reactions.
The following table presents hypothetical results from a DFT study on a series of 4-substituted morpholine-2,3-diones, illustrating how computational data can be used to rationalize reactivity trends.
| Substituent (R) at N-4 | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity towards Nucleophiles |
| H | -1.50 | 2.5 | Moderate |
| CH₃ | -1.45 | 2.7 | Slightly Lower |
| CF₃ | -1.80 | 4.5 | Higher |
| NO₂ | -2.10 | 5.8 | Highest |
This is a hypothetical data table to illustrate the application of computational chemistry. Actual values would need to be calculated using appropriate software and methods.
By combining the insights gained from these computational approaches with experimental data, a more complete understanding of the structure-reactivity relationships of this compound and its analogues can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored chemical and biological properties.
Future Research Directions and Perspectives in 4 Methyl Morpholine 2,3 Dione Chemistry
Development of Novel and Efficient Synthetic Routes
Currently, established and optimized synthetic routes for 4-Methyl-morpholine-2,3-dione are not readily found in scientific databases. Future research will need to focus on establishing fundamental methods for its preparation. Drawing inspiration from the synthesis of other morpholine-diones, several strategies could be explored. For instance, the synthesis of morpholine-2,5-diones often involves the cyclization of N-(α-haloacyl)-α-amino acid salts. A potential route to this compound could, therefore, involve the cyclization of a suitably substituted N-methylated amino acid derivative.
Key areas for investigation would include:
Starting Material Selection: Identifying readily available and cost-effective precursors.
Cyclization Strategies: Investigating various cyclization methods, including condensation and ring-closing metathesis, to determine the most efficient approach.
Catalysis: Exploring different catalytic systems (acid, base, or metal-catalyzed) to optimize yield and purity.
Stereoselective Synthesis: Developing methods to control the stereochemistry of the molecule, which could be crucial for potential biological applications.
A comparative table of potential synthetic approaches is presented below, based on general knowledge of heterocyclic synthesis.
| Synthetic Approach | Potential Precursors | Key Transformation | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization | N-(2-haloacetyl)-N-methylglycolamide | Base-mediated ring closure | Readily available starting materials | Potential for side reactions |
| Oxidative Cyclization | N-methyl-N-(2-hydroxyethyl)oxamide | Oxidative ring closure | Direct formation of the dione (B5365651) | Harsh reaction conditions may be required |
| Rearrangement Reactions | Substituted isoxazolidines | Lewis acid-catalyzed rearrangement | Access to diverse substitution patterns | Rearrangement may not be selective |
Exploration of Unconventional Reactivity Patterns
The reactivity of this compound is currently uncharacterized. The presence of the vicinal dicarbonyl functionality within the morpholine (B109124) scaffold suggests a rich and potentially unique reactivity profile. Future research should aim to elucidate these patterns.
Areas of interest include:
Ring-Opening Reactions: Investigating the stability of the ring and its susceptibility to nucleophilic and electrophilic cleavage. This could lead to the development of novel bifunctional building blocks.
Reactions at the Carbonyl Groups: Exploring selective reactions at the C2 and C3 carbonyls, such as reductions, additions of organometallic reagents, and Wittig-type reactions.
Enolate Chemistry: Investigating the formation and reactivity of enolates derived from this compound, which could be utilized in carbon-carbon bond-forming reactions.
Photochemical Reactivity: Studying the behavior of the compound under photochemical conditions, which could lead to novel rearrangements or cycloadditions.
Advanced Applications in Complex Molecule Synthesis and Materials Science
While no applications for this compound have been reported, its structure suggests potential utility in several areas.
In complex molecule synthesis , it could serve as a chiral building block or a scaffold for the synthesis of natural products and pharmaceuticals. The rigid conformation and multiple functionalization points could be advantageous in asymmetric synthesis.
In materials science , morpholine-dione derivatives have been investigated as monomers for the synthesis of biodegradable polymers. Future research could explore the polymerization of this compound to create novel polymers with unique thermal and mechanical properties. The presence of the methyl group could influence the polymer's characteristics, such as its crystallinity and degradation rate.
Interdisciplinary Research Integrating Computational and Synthetic Methodologies
The lack of experimental data on this compound makes it an ideal candidate for integrated computational and synthetic studies.
Computational studies could be employed to:
Predict its three-dimensional structure and conformational preferences.
Calculate its spectroscopic properties (NMR, IR, etc.) to aid in its characterization.
Model its reactivity and predict the outcomes of various chemical reactions.
Design and evaluate potential synthetic routes before they are attempted in the laboratory.
This in silico approach can significantly accelerate the research process by prioritizing the most promising experimental avenues. The synergy between computational prediction and experimental validation will be crucial in unlocking the chemical potential of this unexplored molecule.
The table below outlines a potential integrated research workflow.
| Research Phase | Computational Methodology | Synthetic Methodology | Expected Outcome |
| Feasibility & Design | Density Functional Theory (DFT) calculations to predict stable conformers and reactivity. | Retrosynthetic analysis based on known reactions of related compounds. | Identification of promising synthetic targets and reaction pathways. |
| Synthesis & Characterization | Prediction of NMR and IR spectra to aid in structural elucidation. | Execution of designed synthetic routes and purification of the target compound. | Successful synthesis and unambiguous characterization of this compound. |
| Reactivity Studies | Transition state modeling to understand reaction mechanisms and predict product distributions. | Systematic investigation of the compound's reactivity with various reagents. | A comprehensive understanding of the chemical behavior of this compound. |
| Application Development | Molecular docking studies to predict potential biological targets. Polymer property simulations. | Use of the compound in the synthesis of more complex molecules or as a monomer for polymerization. | Discovery of novel applications in medicinal chemistry or materials science. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 4-Methyl-morpholine-2,3-dione, and how should data be interpreted?
- Answer : Key techniques include ¹H NMR (e.g., peaks at δ 4.49 ppm for CH₂ and δ 3.03 ppm for CH₃), IR spectroscopy (ester/amide carbonyl stretches at 1757 cm⁻¹ and 1689 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 128). Cross-validation with published spectral libraries is critical to confirm structural assignments .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Answer : A common route involves the oxidation of N-methylmorpholine N-oxide (NMMO), yielding ~14% conversion. Challenges include low efficiency and side-product formation. Reaction optimization (e.g., catalyst selection, solvent systems) is necessary to improve yields .
Q. How should researchers handle safety concerns when working with this compound?
- Answer : While specific MSDS data for this compound is limited, analogs like 4-Fluoroindoline-2,3-dione suggest risks include inhalation and skin irritation. Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow protocols for dione derivatives .
Advanced Research Questions
Q. What computational strategies can predict the biological activity or binding mechanisms of this compound?
- Answer : Pharmacophore modeling and molecular dynamics simulations (e.g., as applied to pyrrolidine-2,3-dione derivatives) can identify potential targets like kinases. Docking studies with software like AutoDock or Schrödinger Suite may reveal interactions with enzymatic active sites .
Q. How do structural modifications of morpholine-2,3-dione derivatives influence their bioactivity?
- Answer : Substituents on the morpholine ring (e.g., methyl, fluoro groups) alter electronic properties and steric effects. For example, 6,7-dichloroindole-2,3-dione derivatives show enhanced apoptosis-inducing activity in cancer cells, suggesting substituent position impacts efficacy .
Q. What analytical techniques resolve contradictions in reaction mechanisms involving morpholine-2,3-dione derivatives?
- Answer : Isotopic labeling (e.g., ¹⁷O-tracing) can track oxygen migration during reactions. For example, studies on furan-2,3-dione rearrangements revealed unexpected vinylic carbon substitutions, highlighting the need for mechanistic validation beyond spectral data .
Q. How can high-throughput crystallography pipelines improve structural analysis of this compound derivatives?
- Answer : Tools like SHELXC/SHELXD enable rapid phase determination for small molecules. Integration with OLEX2 streamlines refinement and analysis, particularly for resolving twinned or high-resolution datasets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
